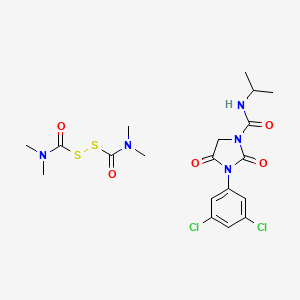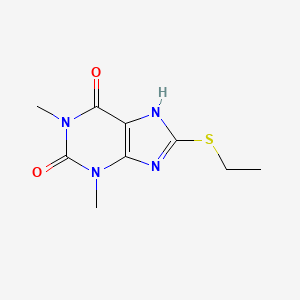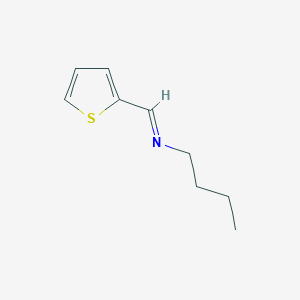
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- is a chemical compound with a complex structure and diverse applications. It is known for its unique properties and is used in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- involves multiple steps. One common method includes the reaction of hexadecyloxyethanol with trimethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques. Large reactors and continuous flow systems are employed to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: It is used in the study of cell membranes and as a model compound for understanding lipid interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- involves its interaction with specific molecular targets. It can interact with cell membranes, altering their properties and affecting cellular functions. The pathways involved include lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Ethanaminium, 2-[2-(hexadecyloxy)ethoxy]-N,N,N-trimethyl-: This compound has a similar structure but with an additional ethoxy group.
Ethanaminium, 2-[[(hexadecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-: This compound contains a hydroxyphosphinyl group, making it distinct in its reactivity and applications.
Uniqueness
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to interact with lipid membranes and its versatility in various reactions make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
55068-19-4 |
|---|---|
Fórmula molecular |
C21H44NO2+ |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
(2-hexadecoxy-2-oxoethyl)-trimethylazanium |
InChI |
InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4/h5-20H2,1-4H3/q+1 |
Clave InChI |
XCWLHPDVHVXFOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)


![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)



![N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14626655.png)

